N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide is a complex organic compound featuring a thiazole ring substituted with methylsulfanyl groups and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the piperidine carboxamide group. One common method involves the reaction of 3,5-bis(methylsulfanyl)-1,2-thiazole with piperidine-1-carboxamide under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine carboxamide group.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and piperidine carboxamide group can interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(methylsulfanyl)-4-isothiazolecarbonitrile
- 1-(1’-{[3-(methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4’-piperidin]-5-yl)methanamine
Uniqueness
N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide is unique due to its specific combination of a thiazole ring with methylsulfanyl groups and a piperidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17N3OS3 |
---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide |
InChI |
InChI=1S/C11H17N3OS3/c1-16-9-8(10(17-2)18-13-9)12-11(15)14-6-4-3-5-7-14/h3-7H2,1-2H3,(H,12,15) |
InChI Key |
QWAFVHFMMUSVQY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NS1)SC)NC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.